molecular formula C22H20ClN5O2S B2735006 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 894036-51-2

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

Cat. No.: B2735006
CAS No.: 894036-51-2
M. Wt: 453.95
InChI Key: CPAIUQZCBYGGCR-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Biological Activity

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a complex organic compound characterized by its unique structural features including a thiazolo[3,2-b][1,2,4]triazole moiety and an oxalamide functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Biological Activities

Research indicates that compounds containing the thiazole and triazole rings exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. It is believed to target cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and tumor progression.
  • In vitro Studies : In vitro assays have shown promising cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have been reported to exhibit IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, indicating significant anticancer activity .
CompoundIC50 (µM)Cell Line
Example 11.8MCF-7
Example 24.5MCF-7
N1-(...)TBDTBD

Antimicrobial Activity

The thiazole and triazole moieties are also known for their antimicrobial properties:

  • Broad Spectrum : Compounds with these structures have been shown to possess activity against bacteria and fungi. Specific studies are needed to quantify the antimicrobial efficacy of N1-(...) against various pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit COX enzymes:

  • Experimental Evidence : Similar compounds have demonstrated the ability to reduce inflammation markers in preclinical studies.

Case Studies

A notable study focused on the synthesis and biological evaluation of oxalamide derivatives revealed that modifications in the aromatic substituents significantly influenced their biological activity. The incorporation of electron-donating groups enhanced cytotoxicity against cancer cell lines while electron-withdrawing groups reduced activity .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-13-9-14(2)11-17(10-13)25-21(30)20(29)24-8-7-18-12-31-22-26-19(27-28(18)22)15-3-5-16(23)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAIUQZCBYGGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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